Piperidine-4-carbonyl chloride hydrochloride chemical properties
Piperidine-4-carbonyl chloride hydrochloride chemical properties
Executive Summary & Strategic Utility
Piperidine-4-carbonyl chloride hydrochloride (CAS: 42060-79-7) is a high-value heterocyclic building block used extensively in the synthesis of pharmaceutical candidates.[1] It serves as an activated acylating agent, facilitating the rapid introduction of the piperidine moiety—a pharmacophore ubiquitous in GPCR ligands, kinase inhibitors (e.g., AKT inhibitors), and antihistamines.
This guide addresses the specific technical challenges associated with this reagent: its dual reactivity profile (electrophilic acyl chloride vs. nucleophilic secondary amine) and its acute moisture sensitivity. The hydrochloride salt form is critical for stability, masking the nucleophilic nitrogen to prevent intermolecular self-polymerization.
Chemical & Physical Specifications
The following data consolidates critical physicochemical parameters necessary for stoichiometric calculations and process safety assessments.
| Property | Value | Notes |
| IUPAC Name | Piperidine-4-carbonyl chloride hydrochloride | |
| CAS Number | 42060-79-7 | |
| Molecular Formula | C₆H₁₁Cl₂NO | Includes HCl salt |
| Molecular Weight | 184.06 g/mol | Use for stoichiometry |
| Structure | Cl⁻ ⁺H₂N-C₅H₉-COCl | 4-substituted piperidine ring |
| Physical State | White to off-white crystalline solid | Hygroscopic |
| Melting Point | ~199.8°C (decomposes) | Decomposition releases HCl gas |
| Solubility | DCM, Chloroform, DMSO (limited stability) | Reacts violently with water/alcohols |
| Storage | 2–8°C, Inert Atmosphere (Ar/N₂) | Desiccator storage mandatory |
Synthesis & Reaction Mechanism[4][5][6][7][8][9][10]
Preparation from Precursor
The reagent is typically synthesized from isonipecotic acid (piperidine-4-carboxylic acid) using thionyl chloride (
Mechanistic Pathway: The "Self-Protecting" Effect
A critical feature of this reagent is the protonation of the piperidine nitrogen. In its free base form, the amine would nucleophilically attack the acyl chloride of a neighboring molecule, leading to rapid polymerization. The hydrochloride salt effectively "protects" the ring nitrogen, ensuring chemoselectivity toward external nucleophiles.
Diagram 1: Synthesis & Activation Pathway
Caption: Conversion of isonipecotic acid to the acid chloride salt. The formation of HCl in situ ensures the piperidine nitrogen remains protonated and non-nucleophilic.
Handling & Safety (HSE) Protocols
Critical Warning: This compound hydrolyzes rapidly in moist air to release hydrochloric acid fumes and the parent carboxylic acid.
Engineering Controls
-
Atmosphere: All transfers must occur under a positive pressure of dry Nitrogen (
) or Argon ( ). -
Containment: Use a glovebox for weighing or Schlenk techniques for benchtop manipulation.
-
Vessels: Glassware must be oven-dried (>120°C) for at least 4 hours prior to use.
Reactivity Hazards[5]
-
Water: Violent hydrolysis; releases HCl gas.
-
Alcohols: Rapid exothermic esterification.
-
Bases: Neutralization of the HCl salt liberates the free amine, which can then self-polymerize if an external electrophile is not immediately available.
Experimental Protocol: Amide Coupling
This standard operating procedure (SOP) describes the coupling of Piperidine-4-carbonyl chloride HCl with a primary amine (
Stoichiometric Note: The reagent is an HCl salt. You must add sufficient base to neutralize:
-
The HCl generated during the acyl substitution. Recommendation: Use 3.0–4.0 equivalents of a non-nucleophilic base (e.g., DIPEA or TEA).
Reagents & Equipment
-
Electrophile: Piperidine-4-carbonyl chloride HCl (1.0 eq)
-
Nucleophile: Primary/Secondary Amine (1.0–1.2 eq)
-
Base: N,N-Diisopropylethylamine (DIPEA) (3.5 eq)
-
Solvent: Anhydrous Dichloromethane (DCM) or THF
-
Apparatus: 3-neck Round Bottom Flask (RBF), N2 line, Addition Funnel.
Step-by-Step Methodology
-
Preparation: Flame-dry the 3-neck RBF and cool under
flow. -
Nucleophile Solubilization: Charge the flask with the Amine (1.0 eq) and DIPEA (3.5 eq) in anhydrous DCM. Cool to 0°C using an ice bath.
-
Reagent Addition:
-
Solid Addition: If the reagent is free-flowing, add it portion-wise via a powder funnel under strong
flow. -
Solution Addition (Preferred): Dissolve Piperidine-4-carbonyl chloride HCl in a minimal volume of anhydrous DCM (in a separate dry vial) and transfer via syringe/cannula dropwise to the reaction mixture.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Note: quench TLC aliquot with methanol first).
-
Workup:
Diagram 2: Amide Coupling Workflow
Caption: Operational workflow for coupling moisture-sensitive acid chloride salts with amines.
Applications in Drug Design[7][12]
The piperidine-4-carbonyl scaffold is structurally significant in medicinal chemistry.[1]
-
AKT Inhibitors: Used to synthesize N-aryl-1-acetylpiperidine-4-carboxamides, which act as intermediates for kinase inhibitors targeting the AKT signaling pathway in cancer therapy [1].
-
GPCR Ligands: The piperidine nitrogen allows for further diversification (e.g., reductive amination or alkylation) after the amide bond formation, enabling the creation of libraries for receptor binding studies.
-
Imidazole Derivatives: Reacts with diamines to form substituted imidazoles, exploring structure-activity relationships (SAR) in anti-inflammatory research [2].
References
-
BenchChem. (2025).[4][6] The Versatility of 4-Acetylpiperidine-1-carbonyl chloride: A Technical Guide for Organic Synthesis in Drug Discovery. Retrieved from
-
Smolecule. (2023). Piperidine-4-carbonyl chloride hydrochloride Properties and Applications. Retrieved from
-
Fisher Scientific. (n.d.). Amide Synthesis: The Schotten-Baumann Reaction and Acyl Chlorides. Retrieved from
-
Wipf, P. (2014).[7] Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.[7] Retrieved from
-
Alfa Chemistry. (n.d.). Piperidine-4-carbonyl chloride hydrochloride COA and MSDS. Retrieved from
Sources
- 1. Buy Piperidine-4-carbonyl chloride hydrochloride | 42060-79-7 [smolecule.com]
- 2. TW419476B - Preparation process of 1-chlorocarbonyl-4-piperidinopiperidine pr hydrochloride thereof - Google Patents [patents.google.com]
- 3. Isonipecotic acid hydrochloride | SIELC Technologies [sielc.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Amide Synthesis [fishersci.co.uk]
- 6. How to Handle Moisture-Sensitive Components During Assembly [allpcb.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
